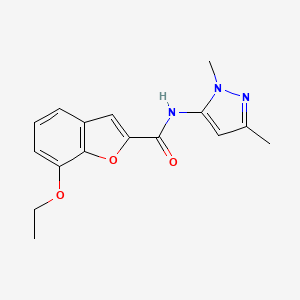
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit various biological activities and have been used in the development of new pesticides .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by techniques such as single crystal XRD analysis .Chemical Reactions Analysis
Pyrazole-containing compounds enable multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a similar compound, “N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine”, has a molecular weight of 139.20 and is a solid at room temperature .Applications De Recherche Scientifique
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological effects, which make it a promising compound for use in various research applications. For example, this compound has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been investigated for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The exact mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that the compound acts by modulating the activity of certain enzymes and proteins involved in inflammation and cancer. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory and cancer pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-cancer properties, as it has been found to inhibit the production of pro-inflammatory cytokines and the growth of cancer cells in vitro. Additionally, this compound has been found to possess antioxidant properties, as it has been found to reduce the levels of reactive oxygen species in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively inexpensive, making it a cost-effective option for use in research. However, there are some limitations to consider when using this compound in laboratory experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
The potential applications of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide are still being explored. Some potential future directions for research include: further investigation of its anti-inflammatory and anti-cancer properties; investigation of its potential as an antioxidant; investigation of its potential as an anti-microbial agent; investigation of its potential as an anti-diabetic agent; and investigation of its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential side effects.
Méthodes De Synthèse
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide can be synthesized through a two-step process. The first step involves the condensation of 1,3-dimethyl-1H-pyrazol-5-yl chloride and 7-ethoxy-1-benzofuran-2-carboxylic acid in the presence of anhydrous potassium carbonate and dimethylformamide. This reaction produces the desired this compound product. The second step involves the purification of the product through recrystallization with methanol and water.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-4-21-12-7-5-6-11-9-13(22-15(11)12)16(20)17-14-8-10(2)18-19(14)3/h5-9H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIZQWBQCQDYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



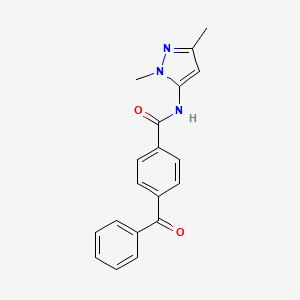
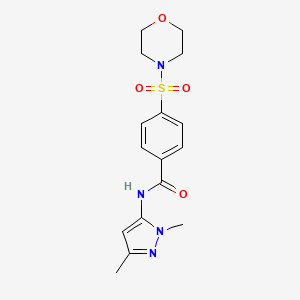


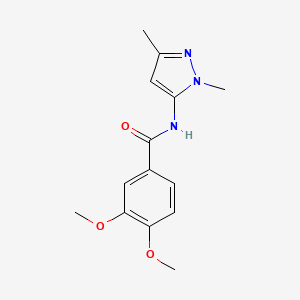
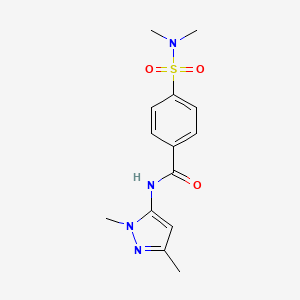
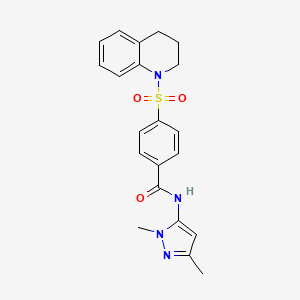
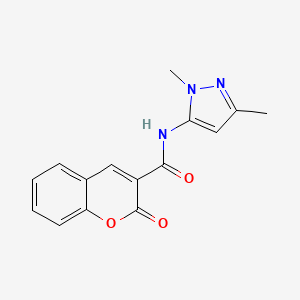
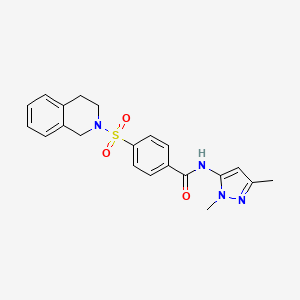

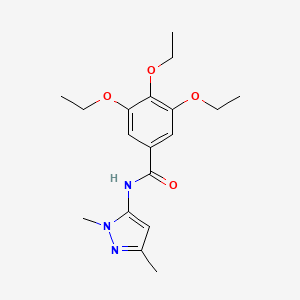
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)